Ethyl 2-(2-cyanopyridin-3-YL)acetate
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Overview
Description
Ethyl 2-(2-cyanopyridin-3-yl)acetate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is a pyridine derivative, characterized by the presence of a cyano group at the second position and an ethyl ester group at the third position of the pyridine ring
Preparation Methods
The synthesis of ethyl 2-(2-cyanopyridin-3-yl)acetate can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-cyanopyridin-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, thioglycolic acid, and methanesulfonic acid . For example, oxidative cyclization with bromine in ethyl acetate can produce benzothiazol-2-ylidene derivatives . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Major products formed from these reactions include heterocyclic compounds and substituted pyridines.
Scientific Research Applications
Ethyl 2-(2-cyanopyridin-3-yl)acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as biologically active molecules with applications in drug discovery and development . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of ethyl 2-(2-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Ethyl 2-(2-cyanopyridin-3-yl)acetate can be compared with other similar compounds, such as cyanoacetamides and pyridine derivatives . These compounds share structural similarities but may differ in their reactivity and applications. For example, cyanoacetamides are widely used as precursors for heterocyclic synthesis and exhibit diverse biological activities . The unique combination of the cyano and ethyl ester groups in this compound makes it a valuable compound for specific synthetic and research applications.
Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-(2-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-4-3-5-12-9(8)7-11/h3-5H,2,6H2,1H3 |
InChI Key |
XIUCUCOLJZQBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
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